molecular formula C17H17BrN2O B5502553 4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide

4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No.: B5502553
M. Wt: 345.2 g/mol
InChI Key: UIRYEEVYDFFADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C17H17BrN2O and its molecular weight is 345.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.05243 g/mol and the complexity rating of the compound is 341. The solubility of this chemical has been described as 1.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Room Temperature Copper(I) Mediated Cyclisations : A study by Clark et al. (1999) explored the reaction of bromo-enamides with catalytic Cu(Me6-trien)Br at room temperature. This reaction leads to regioisomeric mixtures of unsaturated pyrrolidinones via an initial 5-endo radical cyclisation reaction followed by oxidation and elimination of H+. The bromo-enamide 3f specifically furnishes the β-lactam through a 4-exo cyclisation pathway (Clark et al., 1999).

  • Synthesis and Characterization of Cu(II) and Ni(II) Complexes : Binzet et al. (2009) synthesized and characterized 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes. The study provided insights into the crystal and molecular structure of these complexes, which are of interest due to their potential applications in coordination chemistry (Binzet et al., 2009).

  • Ring Halogenations of Polyalkylbenzenes : Bovonsombat and Mcnelis (1993) used 1-Bromo-2,5-pyrrolidinedione (NBS) with catalytic quantities of p-toluenesulfonic acid for ring halogenations of polyalkylbenzenes. This research is relevant for understanding the chemical behavior and reactivity of brominated compounds in various organic synthesis processes (Bovonsombat & Mcnelis, 1993).

  • Palladium-Catalyzed Electrochemical C-H Bromination : Yang et al. (2019) developed a method for the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives. This study is significant for advancing the methods of synthesizing aryl bromides, which are key intermediates in many chemical syntheses (Yang et al., 2019).

  • Benzothiophene Carboxamide Derivatives as Antimalarials : Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium enoyl‐ACP reductase. This enzyme is critical in the fatty acid synthesis pathway of the malaria-causing organism, Plasmodium falciparum. Such compounds, including those related to 4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide, are promising candidates for antimalarial drug development (Banerjee et al., 2011).

Properties

IUPAC Name

4-bromo-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRYEEVYDFFADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.